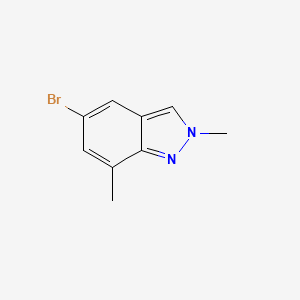

5-ブロモ-2,7-ジメチル-2H-インダゾール

説明

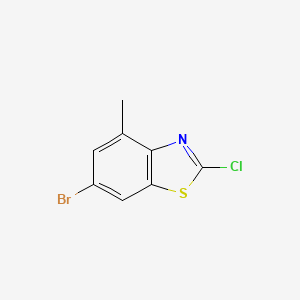

5-Bromo-2,7-dimethyl-2H-indazole is a chemical compound with the molecular formula C9H9BrN2 and a molecular weight of 225.09 . It is a solid substance .

Synthesis Analysis

The synthesis of 2H-indazoles, including 5-Bromo-2,7-dimethyl-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method involves the reaction of sodium hydride and iodoethane with 5-bromo-7-methyl-1H-indazole in DMF .Molecular Structure Analysis

The InChI code for 5-Bromo-2,7-dimethyl-2H-indazole is 1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3 . The compound has a linear formula of C9H9BrN2 .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, Pd catalyzes a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles in good yields from easily available 2-bromobenzyl bromides and arylhydrazines via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation .Physical And Chemical Properties Analysis

5-Bromo-2,7-dimethyl-2H-indazole is a solid substance . It has a molecular weight of 225.09 and a molecular formula of C9H9BrN2 .科学的研究の応用

インダゾール誘導体の合成

5-ブロモ-2,7-ジメチル-2H-インダゾール: は、さまざまなインダゾール誘導体の合成における重要な前駆体として機能します。 これらの誘導体は、遷移金属触媒反応や還元的環化などの反応によって合成されます 。このような化合物は、特に生物活性があるため、医薬品化学において幅広い用途があります。

抗炎症剤

5-ブロモ-2,7-ジメチル-2H-インダゾール から合成されたものを含むインダゾール誘導体は、その抗炎症作用について調査されてきました。 それらは、副作用が最小限の新しい抗炎症薬の開発のための潜在的な候補です .

抗癌活性

インダゾール核は、抗癌活性を示す多くの化合物に見られる共通の特徴です5-ブロモ-2,7-ジメチル-2H-インダゾール は、癌細胞の増殖と増殖を阻害または阻害する可能性のある新規化合物を創製するために修飾できます .

抗菌用途

インダゾール化合物は、抗菌剤として有望であることが示されています。 5-ブロモ-2,7-ジメチル-2H-インダゾール の誘導体は、さまざまな細菌および真菌病原体を標的にするために開発できます .

抗うつ剤および降圧剤の使用

インダゾールの構造モチーフは、抗うつ剤および降圧剤の効果を持ついくつかの薬剤に見られます。 5-ブロモ-2,7-ジメチル-2H-インダゾール に関する研究は、うつ病と高血圧に対する新しい治療法の開発につながる可能性があります .

ホスホイノシチド3キナーゼ阻害

インダゾールは、ホスホイノシチド3キナーゼを阻害することが知られており、これは呼吸器疾患の治療に影響を与えます5-ブロモ-2,7-ジメチル-2H-インダゾール 誘導体は、この酵素を選択的に阻害するように設計できます .

Safety and Hazards

作用機序

Target of Action

5-Bromo-2,7-dimethyl-2H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives, in general, are known to inhibit, regulate, and/or modulate specific kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For instance, they can affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the wide range of biological activities of indazole derivatives, it can be inferred that 5-bromo-2,7-dimethyl-2h-indazole may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .

Action Environment

The action, efficacy, and stability of 5-Bromo-2,7-dimethyl-2H-indazole can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as storage conditions . For instance, it is recommended to store this compound in a sealed, dry environment at 2-8°C .

特性

IUPAC Name |

5-bromo-2,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFXVRQYZXKPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CN(N=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657253 | |

| Record name | 5-Bromo-2,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1146637-10-6 | |

| Record name | 5-Bromo-2,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,7-dimethyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

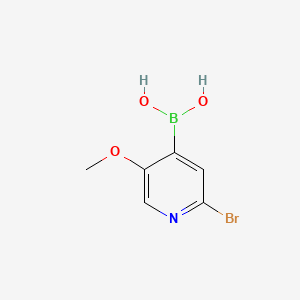

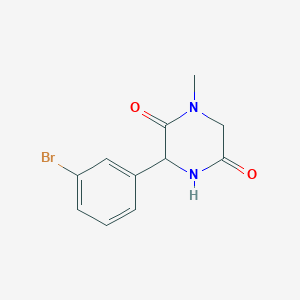

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)

![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)